2-(2-Naphthalenylamino)-4-thiazolecarboxylic acid
Overview
Description
2-(2-Naphthalenylamino)-4-thiazolecarboxylic acid is an organic compound that features a naphthalene ring system attached to a thiazole ring via an amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Naphthalenylamino)-4-thiazolecarboxylic acid typically involves the reaction of 2-naphthylamine with thiazole-4-carboxylic acid under specific conditions. One common method includes:
Starting Materials: 2-naphthylamine and thiazole-4-carboxylic acid.
Reaction Conditions: The reaction is often carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in a suitable solvent such as dichloromethane.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through recrystallization or chromatography.
Industrial Production Methods
For industrial-scale production, the process may involve:
Optimization of Reaction Conditions: Using automated reactors to control temperature, pH, and reaction time precisely.
Purification: Employing large-scale chromatography or crystallization techniques to ensure high purity of the final product.
Quality Control: Implementing rigorous quality control measures to maintain consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Naphthalenylamino)-4-thiazolecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation Products: Naphthoquinone derivatives.
Reduction Products: Amino-substituted derivatives.
Substitution Products: Halogenated naphthalene derivatives.
Scientific Research Applications
2-(2-Naphthalenylamino)-4-thiazolecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which 2-(2-Naphthalenylamino)-4-thiazolecarboxylic acid exerts its effects involves:
Molecular Targets: The compound can interact with various biomolecules, including DNA, proteins, and enzymes.
Pathways Involved: It may inhibit specific enzymes or interfere with DNA replication and transcription processes, leading to its potential anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
2-Naphthylamine: A precursor in the synthesis of 2-(2-Naphthalenylamino)-4-thiazolecarboxylic acid.
Thiazole-4-carboxylic acid: Another precursor used in the synthesis.
Naphthoquinone Derivatives: Compounds formed through the oxidation of the naphthalene ring.
Uniqueness
This compound is unique due to its combined naphthalene and thiazole structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(naphthalen-2-ylamino)-1,3-thiazole-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c17-13(18)12-8-19-14(16-12)15-11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOHNWUIEJURAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC3=NC(=CS3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701234520 | |
Record name | 2-(2-Naphthalenylamino)-4-thiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701234520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165682-88-2 | |
Record name | 2-(2-Naphthalenylamino)-4-thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=165682-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Naphthalenylamino)-4-thiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701234520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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